Bienvenue dans la boutique en ligne BenchChem!

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride

Pharmaceutical quality control Certified Reference Material ISO 17034

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride (CAS 38603-72-4), also known as Cimetidine EP Impurity J dihydrochloride, is a fully characterized imidazole derivative supplied as a pharmaceutical secondary standard and Certified Reference Material (CRM). With a molecular formula of C₇H₁₃N₃S·2HCl and a molecular weight of 244.19 g/mol, this compound is the dihydrochloride salt of the key cimetidine synthetic intermediate 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole.

Molecular Formula C7H15Cl2N3S
Molecular Weight 244.18 g/mol
CAS No. 38603-72-4
Cat. No. B194885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
CAS38603-72-4
Synonyms2-[[(5-Methyl-1H-imidazol-4-yl)methyl]thio]-ethanamine DiHydrochloride;  4-[(2-Aminoethyl)thiomethyl]-5-methylimidazole DiHydrochloride;  5-[[(2-Aminoethyl)thio]methyl]-4-methylimidazole DiHydrochloride
Molecular FormulaC7H15Cl2N3S
Molecular Weight244.18 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CSCCN.Cl.Cl
InChIInChI=1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
InChIKeyVFWUYASTZCOUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Crystalline Solid

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride (CAS 38603-72-4) – Pharmaceutical Secondary Standard for Cimetidine Impurity Profiling and Regulatory Compliance


2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride (CAS 38603-72-4), also known as Cimetidine EP Impurity J dihydrochloride, is a fully characterized imidazole derivative supplied as a pharmaceutical secondary standard and Certified Reference Material (CRM) . With a molecular formula of C₇H₁₃N₃S·2HCl and a molecular weight of 244.19 g/mol, this compound is the dihydrochloride salt of the key cimetidine synthetic intermediate 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole [1]. It is formally designated as a specified impurity in the European Pharmacopoeia (EP) monograph for cimetidine and is used for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial cimetidine production [2].

Why Cimetidine EP Impurity J Dihydrochloride Cannot Be Substituted with Generic Imidazole Analogs in Regulated Analytical Workflows


Cimetidine impurity reference standards are not functionally interchangeable because each impurity possesses a unique combination of salt stoichiometry, chromatographic retention behavior, and pharmacopoeial designation that directly affects method system suitability, limit test accuracy, and regulatory audit readiness [1]. The dihydrochloride salt of Impurity J (CAS 38603-72-4) differs from its free base form (CAS 38585-67-0) and its dihydrobromide counterpart (CAS 38603-73-5) in molecular weight, solubility, and HPLC retention time, meaning that substitution with an alternative salt or a structurally similar but pharmacopoeially distinct impurity (e.g., Impurity A, B, or C) will produce non-equivalent chromatographic responses, invalidating compendial method performance and risking ANDA rejection [2]. Furthermore, only the CRM-grade dihydrochloride offers multi-traceability to both USP and EP primary standards under ISO 17034/ISO/IEC 17025 accreditation, a requirement that in-house working standards and non-certified impurity lots cannot satisfy .

Quantitative Differentiation Evidence for 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride Against Closest Comparators


ISO 17034/ISO/IEC 17025 Certified Reference Material Status vs. Non-Certified Working Standards

The CRM-grade Cimetidine EP Impurity J dihydrochloride (Sigma-Aldrich PHR2252) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing documented metrological traceability to USP and EP primary standards . In contrast, non-certified impurity working standards prepared in-house lack third-party accreditation and documented traceability chains, introducing unquantified measurement uncertainty into compendial limit tests .

Pharmaceutical quality control Certified Reference Material ISO 17034 Analytical method validation

Dihydrochloride Salt Stoichiometry vs. Free Base and Dihydrobromide Forms – Impact on Chromatographic Response and Solubility

The dihydrochloride salt (CAS 38603-72-4; MW 244.19 g/mol) contains exactly two equivalents of HCl per C₇H₁₃N₃S molecule, distinguishing it from the free base (CAS 38585-67-0; MW 171.27 g/mol) and the dihydrobromide salt (CAS 38603-73-5; MW 333.08 g/mol) [1]. This difference in counter-ion identity and mass directly affects the compound's aqueous solubility (dihydrochloride: freely soluble in water; free base: limited aqueous solubility), HPLC retention behavior under ion-pairing conditions, and the gravimetric correction factor needed for accurate impurity quantification . Use of the free base or dihydrobromide in place of the dihydrochloride would introduce a systematic bias of approximately 30% in weight-based standard preparation (244.19 vs. 171.27 g/mol) if the salt form difference is not explicitly corrected in the analytical procedure [2].

Salt form selection HPLC retention time Reference standard characterization Analytical method robustness

Specified Pharmacopoeial Impurity with Defined Acceptance Criteria vs. Unspecified Impurities in Cimetidine API

Cimetidine EP Impurity J is a specified impurity in the European Pharmacopoeia monograph for cimetidine, meaning it is individually identified, named, and assigned a specific acceptance limit (typically ≤0.2% for each specified impurity such as Impurities B–H) [1]. In contrast, unspecified impurities in cimetidine API are limited to ≤0.10% individually, with total impurities limited to ≤1.0% [2]. The formal designation of Impurity J as a named, specified impurity means that its reference standard is required for system suitability testing, peak identification, and quantitative determination during API batch release and stability studies, whereas unspecified impurities can be reported against the principal peak without a dedicated reference standard [3]. This regulatory distinction makes the Impurity J dihydrochloride CRM non-optional for cimetidine manufacturers and ANDA filers operating under EP jurisdiction.

Pharmacopoeial monograph Specified impurity Cimetidine quality control AND filing

Validated Purity by HPLC (≥95%) vs. Typical Impurity Levels Found in Cimetidine Drug Substance (≤0.1% for Minor Impurities)

Commercially sourced Cimetidine EP Impurity J dihydrochloride is supplied with a validated purity of ≥95% by HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) . This purity level is intentionally high to serve as a reference standard for quantifying Impurity J in cimetidine drug substance, where the impurity is typically present at levels well below 0.1% of the API . In the landmark impurity profiling study by Görög et al., minor cimetidine impurities (including structurally related imidazole derivatives) were detected at levels below 0.1% by ion-pair reversed-phase HPLC and required isolation by normal-phase preparative HPLC for structural elucidation [1]. The ≥95% purity reference standard therefore provides a signal-to-noise ratio advantage of approximately 1,000-fold over the expected impurity level in the drug substance matrix, enabling reliable quantitation at the 0.05% reporting threshold.

HPLC purity Impurity profiling Reference standard qualification Trace impurity identification

Established Synthetic Intermediate for Cimetidine vs. Non-Intermediate Impurity Analogs – Dual-Use Value in Synthesis and Analysis

4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride (CAS 38603-72-4) is not merely a trace impurity in cimetidine; it is the penultimate synthetic intermediate in the cimetidine manufacturing process, formed by thiomethylation of 4-methylimidazole before final conversion to cimetidine via reaction with N-cyano-N'-methylcarbamimidothioic acid dimethyl ester [1]. This dual identity as both a process intermediate and a specified EP impurity means the compound can serve a dual purpose in pharmaceutical development: (a) as a reference standard for impurity profiling in QC release testing, and (b) as a starting material for in-house forced degradation studies to understand the hydrolytic and oxidative degradation pathways of cimetidine [2]. In contrast, non-intermediate impurities such as Impurity H (a disulfide dimer) or Impurity A (an isothiourea derivative) lack this synthetic utility and are relevant only as analytical markers [3].

Cimetidine synthesis Process impurity Synthetic intermediate Forced degradation studies

Procurement-Driven Application Scenarios for Cimetidine EP Impurity J Dihydrochloride (CAS 38603-72-4)


ANDA Filing: EP-Compliant Impurity Profiling and Method Validation for Generic Cimetidine

Generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for cimetidine tablets or injection under EP jurisdiction must demonstrate control of all specified impurities listed in the cimetidine monograph. Cimetidine EP Impurity J dihydrochloride CRM (CAS 38603-72-4) serves as the qualified reference standard for HPLC system suitability testing, peak identification, linearity assessment, and quantitation of Impurity J at the ≤0.2% acceptance limit [1]. The ISO 17034/ISO/IEC 17025 certification and multi-traceability to USP and EP primary standards provide the documented metrological traceability required under 21 CFR 211.194 and ICH Q2(R1) guidelines, directly supporting the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA submission .

Forced Degradation Studies for Cimetidine Drug Substance and Drug Product Stability Evaluation

Regulatory stability protocols (ICH Q1A) require forced degradation studies to elucidate the degradation pathways of the drug substance. The Impurity J dihydrochloride, as the penultimate cimetidine intermediate, is ideally suited as a reference marker for evaluating hydrolytic degradation under acidic and alkaline conditions, as well as oxidative stress studies using H₂O₂ [1]. Because the compound is both a process intermediate and a specified impurity, its use enables mass balance studies that can distinguish between process-related impurities present from synthesis and degradation products formed during storage, a distinction critical for setting appropriate shelf-life specifications .

In-House Working Standard Cross-Validation and Laboratory Proficiency Testing

Pharmaceutical QC laboratories that maintain in-house working standards for routine cimetidine impurity testing must periodically cross-validate these standards against a certified reference material to comply with ISO/IEC 17025 requirements for measurement traceability [1]. The CRM-grade Cimetidine EP Impurity J dihydrochloride provides the metrological anchor for this cross-validation, enabling the laboratory to quantify and document the bias of its in-house standard, establish uncertainty budgets, and demonstrate competence during regulatory inspections and proficiency testing schemes such as those organized by LGC or USP .

Cimetidine API Process Development and Impurity Fate-and-Purge Studies

During cimetidine API process development, understanding the fate and purge of process-related impurities across synthetic steps is essential for establishing the control strategy required by ICH M7 and ICH Q11 [1]. The Impurity J dihydrochloride, as the direct precursor to cimetidine in the final synthetic step, serves as the key spike-and-purge marker: by spiking the intermediate into the reaction stream at known concentrations and demonstrating its removal to below the toxicological threshold in the final API, process chemists can justify a reduced testing frequency or elimination of routine testing for this impurity in the final drug substance specification .

Quote Request

Request a Quote for 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.